(5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone
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Overview
Description
(5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone is a synthetic organic compound that belongs to the class of benzofuran derivatives
Mechanism of Action
Target of Action
It’s structurally similar to5-Bromobenzofuran , which has been shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 .
Mode of Action
Based on its structural similarity to 5-bromobenzofuran, it may interact with its targets (such as serotonin receptors) and induce changes that could lead to various biological effects .
Biochemical Pathways
Benzofuran derivatives have been found to have a wide range of biological and pharmacological activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways.
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that this compound could have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-hydroxybenzaldehyde and 4-bromobenzoyl chloride.
Formation of Benzofuran Core: The benzofuran core is formed through a cyclization reaction. This can be achieved by reacting 5-bromo-2-hydroxybenzaldehyde with a suitable reagent, such as a base (e.g., potassium carbonate) in an organic solvent (e.g., dimethylformamide) under reflux conditions.
Methoxylation: The methoxy group is introduced by reacting the intermediate benzofuran compound with a methoxylating agent, such as dimethyl sulfate, in the presence of a base (e.g., sodium hydride) in an organic solvent (e.g., tetrahydrofuran).
Acylation: The final step involves the acylation of the methoxylated benzofuran intermediate with 4-bromobenzoyl chloride in the presence of a base (e.g., pyridine) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the functional groups present in the molecule.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents (e.g., ether).
Coupling Reactions: Palladium catalysts (e.g., palladium acetate) with bases (e.g., potassium carbonate) in organic solvents (e.g., toluene) under inert atmosphere.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, biaryl compounds, and functionalized benzofurans with different substituents.
Scientific Research Applications
(5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its benzofuran core.
Material Sciences: It is explored for its use in organic electronics and photonics due to its unique electronic properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of benzofuran derivatives.
4-Bromobenzoyl Chloride: Used in the acylation step of the synthesis.
Methoxybenzofuran Derivatives: Compounds with similar structures but different substituents.
Uniqueness
(5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties
Properties
IUPAC Name |
(5-bromo-7-methoxy-1-benzofuran-2-yl)-(4-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2O3/c1-20-14-8-12(18)6-10-7-13(21-16(10)14)15(19)9-2-4-11(17)5-3-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKYZJARLJYTCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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